molecular formula C13H15N3O2 B12541088 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol

Cat. No.: B12541088
M. Wt: 245.28 g/mol
InChI Key: NDDTVAFAYUKYFT-FYWRMAATSA-N
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Description

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol is a complex organic compound that features a pyrazole ring substituted with an ethyl group and a hydroxycarbonimidoyl group

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol

InChI

InChI=1S/C13H15N3O2/c1-3-16-8-10(7-14-16)13(15-18)11-6-9(2)4-5-12(11)17/h4-8,17-18H,3H2,1-2H3/b15-13+

InChI Key

NDDTVAFAYUKYFT-FYWRMAATSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C(=N\O)/C2=C(C=CC(=C2)C)O

Canonical SMILES

CCN1C=C(C=N1)C(=NO)C2=C(C=CC(=C2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol typically involves the reaction of 1-ethylpyrazole with appropriate reagents to introduce the hydroxycarbonimidoyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxycarbonimidoyl group to other functional groups.

    Substitution: The phenol group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of phenol derivatives.

Scientific Research Applications

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol involves its interaction with specific molecular targets. The hydroxycarbonimidoyl group can form hydrogen bonds with target molecules, influencing their activity. The pyrazole ring may also interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethylpyrazol-4-yl)methanol
  • 1-ethylpyrazol-4-yl)methanamine
  • 1-ethylpyrazol-4-yl)sulfonyl-2-methylpiperidine

Uniqueness

Compared to similar compounds, 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol is unique due to the presence of the hydroxycarbonimidoyl group, which imparts distinct chemical and biological properties

Biological Activity

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol is a compound that has garnered attention due to its potential biological activities. As a derivative of pyrazole, this compound exhibits a range of pharmacological properties, making it a subject of various studies aimed at understanding its mechanisms and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, with a molecular weight of 246.26 g/mol. Its structure includes a pyrazole ring, a hydroxycarbonimidoyl group, and a methylphenol moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC12H14N4O2C_{12}H_{14}N_{4}O_{2}
Molecular Weight246.26 g/mol
IUPAC Name2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol
InChI KeyAGWIIRCPQZFWER-NTCAYCPXSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxycarbonimidoyl group can form hydrogen bonds with active site residues, enhancing its binding affinity. Additionally, the presence of the pyrazole ring allows for π-π stacking interactions, while the methylphenol moiety may contribute to hydrophobic interactions.

Anti-inflammatory Activity

Studies have shown that compounds containing the pyrazole scaffold exhibit significant anti-inflammatory properties. For instance, derivatives similar to 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol have been tested in carrageenan-induced edema models, revealing their potential to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:
In a study by Selvam et al., several pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that pyrazole derivatives possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Findings:
Burguete et al. reported that certain pyrazole derivatives exhibited potent antibacterial activity, with some compounds showing effectiveness against resistant strains .

Comparative Analysis

To better understand the biological activity of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol, it is essential to compare it with related compounds.

CompoundAnti-inflammatory ActivityAntimicrobial Activity
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenolHighModerate
DexamethasoneVery HighLow
IbuprofenHighLow
Pyrazole Derivative A (from Selvam et al.)ModerateHigh

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